Dolutegravir sodium - 1051375-19-9

Dolutegravir sodium

Catalog Number: EVT-269769
CAS Number: 1051375-19-9
Molecular Formula: C20H18F2N3NaO5
Molecular Weight: 441.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dolutegravir sodium is a second-generation integrase strand transfer inhibitor (INSTI) used in scientific research for its antiviral properties, specifically against Human Immunodeficiency Virus type 1 (HIV-1). [, ] It is classified as an antiretroviral drug, acting as a key component in combination therapies for HIV-1. [, ] Dolutegravir sodium plays a crucial role in understanding HIV-1 replication dynamics and developing innovative therapeutic strategies. [, ] Its use in scientific research extends beyond clinical trials, enabling the study of drug-protein interactions, development of novel drug delivery systems, and exploration of its potential in pre-exposure prophylaxis (PrEP). [, , ]

Synthesis Analysis

Several synthetic routes have been explored for the production of Dolutegravir sodium. One common approach involves a convergent strategy starting from 3-(R)-amino-1-butanol, building the BC ring system in four steps. [] The A ring is subsequently constructed via a one-pot 1,4-addition to diethyl-(2E/Z)-2-(ethoxymethylidene)-3-oxobutandioate followed by a magnesium bromide diethyl etherate (MgBr2·OEt2)-mediated regioselective cyclization. [] Amide formation with 2,4-difluorobenzylamine proceeds either from the carboxylic acid or through aminolysis of the corresponding ester precursor. [] Finally, salt formation yields Dolutegravir sodium. []

Alternative synthetic routes utilize maltol as a starting material. [, ] One such method involves a scalable oxidation process of maltol and palladium-catalyzed amidation to introduce the amide moiety. [] These approaches offer practical and efficient pathways for large-scale synthesis of Dolutegravir sodium. [, ]

Molecular Structure Analysis

Dolutegravir sodium exhibits a complex molecular structure, characterized by a pyridopyrazine-1,3-dione core. [, ] The structure includes a chiral center at the 4-position of the pyridopyrazine ring system. [, ] The presence of a sodium ion associated with the molecule results in the formation of the sodium salt. [, ] Molecular structure analysis of Dolutegravir sodium is essential for understanding its interaction with the HIV-1 integrase enzyme, as well as for the development of novel derivatives with enhanced activity. [, ]

Mechanism of Action

Dolutegravir sodium functions as an HIV-1 integrase strand transfer inhibitor, specifically targeting the strand transfer step of the viral integration process. [, , ] It binds to the integrase enzyme, forming a stable complex with the viral DNA within the integrase active site. [, , ] This interaction effectively blocks the integration of viral DNA into the host cell genome, preventing HIV-1 replication. [, , ]

Physical and Chemical Properties Analysis

Dolutegravir sodium is a white to off-white crystalline powder. [, ] Its solubility in water is pH-dependent, exhibiting higher solubility at lower pH values. [, ] The stability of Dolutegravir sodium has been extensively studied under various conditions, including its susceptibility to hydrolysis and oxidation. [] Furthermore, its interaction with different excipients has been evaluated during the development of various formulations, including tablets, nanoparticles, and solid dispersions. [, , , ]

Applications
  • HIV-1 Replication Inhibition: A primary application of Dolutegravir sodium is the study of HIV-1 replication dynamics and the development of effective antiretroviral therapies. [, ]
  • Drug-Protein Interactions: Research exploring the interaction of Dolutegravir sodium with human serum albumin (HSA) provides valuable insights into its bioavailability and potential for drug interactions. []
  • Drug Delivery System Development: Scientists are exploring the incorporation of Dolutegravir sodium into various drug delivery systems, including nanoparticles, solid dispersions, and proliposomes, to enhance its solubility, permeability, and bioavailability. [, , , , , ]
  • Pre-Exposure Prophylaxis (PrEP): Research is ongoing to evaluate the potential of Dolutegravir sodium as a PrEP agent for HIV-1 prevention, particularly through topical formulations such as vaginal gels. []
  • Co-crystallization Studies: Efforts to enhance the solubility of Dolutegravir sodium through co-crystallization with various co-formers are ongoing. []
  • Analytical Method Development: Numerous studies have focused on developing and validating various analytical methods for the detection and quantification of Dolutegravir sodium in different matrices. [, , , , , , , , , , , , , , ]
Future Directions
  • Long-Acting Formulations: Exploring the development of long-acting injectable or implantable formulations to improve patient adherence and treatment outcomes. []
  • Combination Therapies: Investigating the synergistic effects of Dolutegravir sodium with other antiretroviral agents to enhance antiviral activity and combat drug resistance. [, , , , , ]

Dolutegravir Free Acid

Relevance: Dolutegravir free acid is the precursor to Dolutegravir sodium and exhibits similar antiretroviral activity. Studies [] have explored the use of Dolutegravir free acid in solid dispersions to enhance solubility and bioavailability compared to Dolutegravir sodium.

(R,R)-diastereomer of Dolutegravir

Relevance: The (R,R)-diastereomer is the active form of Dolutegravir sodium, responsible for its therapeutic effect against HIV-1. The separation and quantification of this diastereomer from other isomers are crucial for quality control [].

(S,S)-diastereomer of Dolutegravir

Relevance: The (S,S)-diastereomer is an impurity that may arise during the synthesis of Dolutegravir sodium. Its presence can affect the drug's purity and efficacy, necessitating its control during manufacturing [].

(S,R) enantiomer of Dolutegravir

Relevance: The (S,R) enantiomer is a potential impurity in Dolutegravir sodium synthesis. It may exhibit different pharmacological activity or toxicity compared to the active form. Its separation and control are crucial to ensure drug safety and efficacy [].

Lamivudine

Relevance: Lamivudine is often co-formulated with Dolutegravir sodium in fixed-dose combinations for improved patient compliance and synergistic antiviral activity [, , , , , , , , ]. Studies have focused on developing analytical methods for the simultaneous quantification of both drugs in pharmaceutical formulations.

Tenofovir Disoproxil Fumarate (TDF)

Relevance: Similar to Lamivudine, Tenofovir disoproxil fumarate is frequently combined with Dolutegravir sodium in fixed-dose combinations [, , , ]. The development of accurate and robust analytical techniques for the simultaneous determination of these three drugs is crucial for ensuring the quality and therapeutic efficacy of the combined dosage form.

Abacavir Sulfate

Relevance: Abacavir sulfate, along with Lamivudine and Dolutegravir sodium, forms a common triple-drug regimen for HIV-1 treatment [, , ]. Studies have focused on developing analytical methods, including HPTLC and RP-HPLC, to simultaneously quantify these three drugs in pharmaceutical formulations for quality control purposes.

Rilpivirine Hydrochloride

Relevance: Rilpivirine hydrochloride and Dolutegravir sodium represent a promising two-drug regimen for HIV-1 treatment []. This combination aims to simplify treatment regimens and improve patient adherence. Consequently, there is a need for analytical methods capable of simultaneously quantifying these drugs in their combined form.

Emtricitabine

Relevance: Emtricitabine, in combination with Tenofovir alafenamide fumarate and Dolutegravir sodium, represents a fixed-dose combination therapy for HIV [, ]. Developing efficient analytical methods, such as chemometrics-assisted spectrophotometry, is essential for simultaneous quantification and quality control of these three drugs in their combined dosage form.

Tenofovir Alafenamide Fumarate

Relevance: Similar to its disoproxil counterpart, Tenofovir alafenamide fumarate is frequently included in fixed-dose combination therapies with Dolutegravir sodium [, ]. The development of precise and robust analytical methods is crucial for the accurate determination of these drugs in pharmaceutical formulations, ensuring optimal therapeutic outcomes for HIV-1 treatment.

Bictegravir Sodium

Relevance: Although not structurally related, Bictegravir sodium shares a similar mechanism of action with Dolutegravir sodium []. This highlights the importance of integrase inhibitors as a class of antiretroviral drugs. Research often compares and contrasts the efficacy and safety profiles of different INSTIs, including Dolutegravir sodium and Bictegravir sodium, to optimize HIV treatment strategies.

Raltegravir

Relevance: Like Dolutegravir sodium, Raltegravir belongs to the INSTI class of antiretroviral drugs, sharing a similar mechanism of action [, ]. Studies comparing these two INSTIs are essential for understanding their relative efficacies, safety profiles, and potential drug interactions. Understanding these factors helps healthcare providers make informed decisions regarding the most appropriate INSTI for individual patients.

Properties

CAS Number

1051375-19-9

Product Name

Dolutegravir sodium

IUPAC Name

sodium;(3S,7R)-13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate

Molecular Formula

C20H18F2N3NaO5

Molecular Weight

441.4 g/mol

InChI

InChI=1S/C20H19F2N3O5.Na/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22;/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28);/q;+1/p-1/t10-,15+;/m1./s1

InChI Key

UGWJRRXTMKRYNK-VSLILLSYSA-M

SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+]

Solubility

Soluble in DMSO

Synonyms

GSK1349572 sodium; GSK-1349572 sodium; GSK 1349572 sodium; Dolutegravir Sodium;

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+]

Isomeric SMILES

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.